5-Amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile
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Overview
Description
5-Amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[72102,7]dodeca-5,7-diene-4,4,6-tricarbonitrile is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the amino, chlorophenyl, and tricarbonitrile groups under controlled conditions. Common reagents used in these reactions include various amines, chlorinated aromatic compounds, and nitriles. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-Amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-12-methyl-3-(3-thienyl)-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile
- 5-Amino-12-methyl-3-(2-thienyl)-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile
Uniqueness
Compared to similar compounds, 5-Amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile is unique due to the presence of the chlorophenyl group, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable subject for further research and application development.
Properties
IUPAC Name |
5-amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5/c1-27-12-6-7-17(27)18-14(8-12)15(9-23)20(26)21(10-24,11-25)19(18)13-4-2-3-5-16(13)22/h2-5,8,12,17-19H,6-7,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMVSIICGXGYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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